m-Anisidine (CAS 536-90-3): A Comprehensive Technical Guide
m-Anisidine (CAS 536-90-3): A Comprehensive Technical Guide
Introduction
m-Anisidine (B1676023), also known as 3-methoxyaniline or 3-aminoanisole, is an organic compound with the chemical formula CH₃OC₆H₄NH₂.[1][2] It is one of the three isomers of anisidine and presents as a pale yellow to amber or dark red oily liquid at room temperature.[1][3][4] Commercial samples may appear brown due to air oxidation.[1] This compound is a critical intermediate in the synthesis of a wide range of products, most notably azo dyes, pharmaceuticals, and specialty chemicals.[3][5][6] It also serves as a corrosion inhibitor for certain metals.[3][5] This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations for researchers, scientists, and professionals in drug development.
Physicochemical Properties
m-Anisidine is characterized by its distinct amine-like (fishy) odor.[7][8] It is slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, ether, acetone, and benzene (B151609), as well as in dilute acids.[1][3][7] The presence of the electron-donating methoxy (B1213986) group makes it more alkaline than aniline.[3]
Table 1: Physicochemical Properties of m-Anisidine
| Property | Value | Reference(s) |
| CAS Number | 536-90-3 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [6][9] |
| Appearance | Pale yellow to dark red oily liquid | [3][4] |
| Melting Point | -1 to < 0 °C (32 to 33.8 °F) | [4][7][10] |
| Boiling Point | 251 °C (484 °F) at 760 mmHg | [1][7][10] |
| Density | 1.096 g/mL at 25 °C | [7] |
| Vapor Pressure | 0.075 mmHg at 25 °C (estimated) | [4] |
| Flash Point | >122 °C (>252 °F) | [1] |
| Autoignition Temperature | 515 °C (959 °F) | [1] |
| Water Solubility | <0.1 g/100 mL at 19 °C | [11] |
| Refractive Index (n²⁰/D) | 1.581 | [7][11] |
Synthesis and Experimental Protocols
The primary method for synthesizing m-Anisidine involves the methylation of m-nitrophenol followed by the reduction of the resulting m-nitroanisole.[7][12]
Experimental Protocol: Synthesis of m-Anisidine from m-Nitroanisole
This protocol is based on the reduction of m-nitroanisole using iron filings in a methanol (B129727) solution.
Materials:
-
m-Nitroanisole (35 g, 0.23 mole)
-
Methanol (110 mL)
-
Concentrated Hydrochloric Acid (7.5 mL)
-
Iron filings (42 g, 0.75 gram atom)
-
Sodium Hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid is added to a reaction flask.
-
The mixture is stirred and heated to boiling.[12]
-
Iron filings are added in small portions over a 1-hour period while maintaining reflux and stirring.[12]
-
Refluxing and stirring are continued for an additional 5 hours to ensure the reaction goes to completion.[12]
-
After the reaction, the mixture is made strongly alkaline with a sodium hydroxide solution.[12]
-
The product is then isolated via steam distillation. The initial distillate containing methanol is collected separately.[12]
-
The remaining distillate is extracted with diethyl ether.[12]
-
The combined ethereal solution is dried over anhydrous sodium sulfate.[12]
-
The ether is removed by distillation, and the final product, m-Anisidine, is collected. A typical yield is around 80%.[12]
Industrial and Research Applications
m-Anisidine is a versatile chemical intermediate with several key applications across different industries.
-
Azo Dyes: It is a fundamental raw material in the manufacturing of a wide variety of azo dyes, which are used to color textiles, leather, and paper.[3][5][6]
-
Pharmaceutical Synthesis: The compound serves as a building block in the synthesis of various pharmaceutical agents, including analgesics, antihistamines, and antidepressants.[5][8]
-
Corrosion Inhibition: m-Anisidine is an effective corrosion inhibitor, particularly for aluminum, copper, and their alloys in acidic environments.[3][5][8]
-
Organic Synthesis: In medicinal and organic chemistry, it is used to produce a range of molecules, including N-substituted-3-chloro-2-azetidinones (potential anthelmintic agents), indoles, and benzimidazoles.[3][7]
-
Specialty Chemicals: It is also used in the synthesis of organic photosensitive materials and as a reducing agent.[3]
Chemical Reactivity
The chemical behavior of m-Anisidine is dictated by the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring.
-
Basicity: The amino group confers basic properties, allowing it to react with acids.[3]
-
Diazotization: A key reaction in its use for dye synthesis is the conversion of the amino group into a diazonium salt using nitrous acid. This highly reactive intermediate can then undergo various coupling reactions.[3]
-
Nucleophilicity: The amino group is strongly nucleophilic, enabling it to participate in nucleophilic substitution reactions with compounds like halogenated alkanes to form secondary or tertiary aromatic amines.[3]
-
Incompatibilities: m-Anisidine is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][7]
Toxicology and Safety
m-Anisidine is classified as a hazardous chemical and requires careful handling. It is toxic if swallowed, inhaled, or in contact with skin.[10]
Table 2: Toxicological Data and Hazard Classifications
| Parameter | Value / Classification | Reference(s) |
| Oral LD50 (quail) | 562 mg/kg | [13] |
| GHS Hazard Statements | H301, H302, H311, H315, H319, H331, H335, H371, H372, H373, H410 | [9][14][15] |
| Signal Word | Danger / Warning | [1][9] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, STOT (Single & Repeated Exposure), Aquatic Hazard (Acute & Chronic) | [9] |
Health Effects:
-
Acute Exposure: Symptoms can include irritation of the skin, eyes, and respiratory tract, headaches, dizziness, and cyanosis (bluish discoloration of the skin) due to the formation of methemoglobin.[16] The onset of symptoms may be delayed.[16]
-
Chronic Exposure: Prolonged or repeated exposure may cause damage to organs.[10][14] Studies on anisidine isomers have shown effects on the blood-making system, including the formation of Heinz bodies in red blood cells.[13][16]
Handling and First Aid:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10][14] Use in a well-ventilated area or with appropriate respiratory protection.[13]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[9][10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]
-
Ingestion: Rinse mouth and call a poison center or doctor immediately.[15]
Metabolic Pathways
Specific metabolic data for m-anisidine is not extensively detailed in the provided search results. However, the metabolism of its isomer, o-anisidine, has been studied and can serve as a representative model for aromatic amines. The primary metabolic pathway for aromatic amines involves initial activation by cytochrome P450 enzymes, followed by Phase II conjugation reactions.
For o-anisidine, metabolism leads to metabolites that can covalently bind to proteins and DNA.[17] The main pathway involves acetylation of the amine group.[17] These activation pathways can lead to the formation of reactive intermediates capable of forming DNA adducts, which is a mechanism of carcinogenicity for some aromatic amines.[18]
Conclusion
m-Anisidine (CAS 536-90-3) is a commercially significant chemical with a well-established role as an intermediate in the production of dyes and pharmaceuticals and as a corrosion inhibitor. Its utility is derived from the reactivity of its amino and methoxy functional groups. However, its classification as a toxic and hazardous substance necessitates strict adherence to safety protocols during handling, storage, and disposal to mitigate risks to human health and the environment. Further research into its specific metabolic pathways and long-term toxicological effects would be beneficial for a complete risk assessment.
References
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- 2. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. nbinno.com [nbinno.com]
- 6. bangchemicals.com [bangchemicals.com]
- 7. m-Anisidine | 536-90-3 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. getchem.com [getchem.com]
- 12. m-Anisidine synthesis - chemicalbook [chemicalbook.com]
- 13. sdfine.com [sdfine.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
- 16. M-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. researchgate.net [researchgate.net]
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